molecular formula C15H14N4O3 B2455085 N-(1-cyanocyclobutyl)-N-methyl-6-nitro-1H-indole-3-carboxamide CAS No. 1797714-01-2

N-(1-cyanocyclobutyl)-N-methyl-6-nitro-1H-indole-3-carboxamide

Cat. No.: B2455085
CAS No.: 1797714-01-2
M. Wt: 298.302
InChI Key: XCFVJIUFSZBETQ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-6-nitro-1H-indole-3-carboxamide is a complex organic compound with a unique structure that includes a cyanocyclobutyl group, a nitro group, and an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-N-methyl-6-nitro-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The cyanocyclobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the cyanocyclobutyl moiety.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-methyl-6-nitro-1H-indole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-6-nitro-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application, but common targets include enzymes involved in metabolic processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclobutyl)benzamide: Shares the cyanocyclobutyl group but lacks the indole and nitro groups.

    N-(1-cyanocyclobutyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide: Contains a similar cyanocyclobutyl group but has different substituents.

Uniqueness

N-(1-cyanocyclobutyl)-N-methyl-6-nitro-1H-indole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-6-nitro-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-18(15(9-16)5-2-6-15)14(20)12-8-17-13-7-10(19(21)22)3-4-11(12)13/h3-4,7-8,17H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFVJIUFSZBETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-])C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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